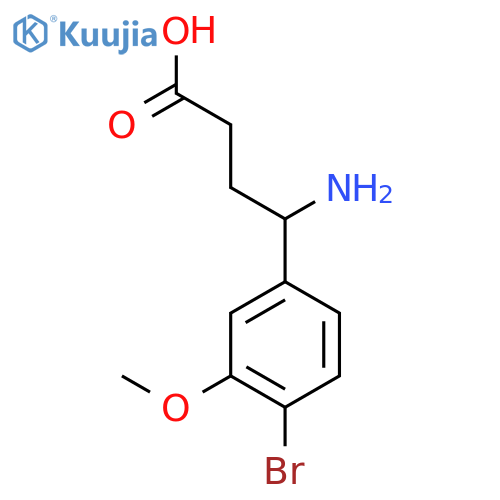Cas no 1391112-68-7 (4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid)

1391112-68-7 structure
商品名:4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid
- EN300-1933701
- 1391112-68-7
-
- インチ: 1S/C11H14BrNO3/c1-16-10-6-7(2-3-8(10)12)9(13)4-5-11(14)15/h2-3,6,9H,4-5,13H2,1H3,(H,14,15)
- InChIKey: KOOZTJUIWFKCOG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1OC)C(CCC(=O)O)N
計算された属性
- せいみつぶんしりょう: 287.01571g/mol
- どういたいしつりょう: 287.01571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1933701-2.5g |
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid |
1391112-68-7 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1933701-0.05g |
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid |
1391112-68-7 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1933701-0.25g |
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid |
1391112-68-7 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1933701-5.0g |
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid |
1391112-68-7 | 5g |
$3355.0 | 2023-05-26 | ||
| Enamine | EN300-1933701-1g |
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid |
1391112-68-7 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1933701-0.5g |
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid |
1391112-68-7 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1933701-1.0g |
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid |
1391112-68-7 | 1g |
$1157.0 | 2023-05-26 | ||
| Enamine | EN300-1933701-5g |
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid |
1391112-68-7 | 5g |
$3479.0 | 2023-09-17 | ||
| Enamine | EN300-1933701-0.1g |
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid |
1391112-68-7 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1933701-10.0g |
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid |
1391112-68-7 | 10g |
$4974.0 | 2023-05-26 |
4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
1391112-68-7 (4-amino-4-(4-bromo-3-methoxyphenyl)butanoic acid) 関連製品
- 81216-14-0(7-bromohept-1-yne)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
